2-chloro-1-[3-(2-methoxyphenyl)-1,4-thiazepan-4-yl]ethan-1-one
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Overview
Description
2-chloro-1-[3-(2-methoxyphenyl)-1,4-thiazepan-4-yl]ethan-1-one is a complex organic compound that features a thiazepane ring, a methoxyphenyl group, and a chloroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[3-(2-methoxyphenyl)-1,4-thiazepan-4-yl]ethan-1-one typically involves multiple steps. One common method includes the formation of the thiazepane ring through a cyclization reaction, followed by the introduction of the methoxyphenyl group and the chloroethanone moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-[3-(2-methoxyphenyl)-1,4-thiazepan-4-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.
Scientific Research Applications
2-chloro-1-[3-(2-methoxyphenyl)-1,4-thiazepan-4-yl]ethan-1-one has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-1-[3-(2-methoxyphenyl)-1,4-thiazepan-4-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways and produce various effects, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-chloro-1-[3-(2-methoxyphenyl)-1,4-thiazepan-4-yl]ethan-1-one include:
- 2-chloro-1-(3-chloro-4-methoxyphenyl)ethan-1-one
- 1-(2-chloro-3-methoxyphenyl)ethan-1-one
- 2-chloro-1-(3-chlorophenyl)ethanone
Properties
IUPAC Name |
2-chloro-1-[3-(2-methoxyphenyl)-1,4-thiazepan-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2S/c1-18-13-6-3-2-5-11(13)12-10-19-8-4-7-16(12)14(17)9-15/h2-3,5-6,12H,4,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHGEMVDUFQDKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CSCCCN2C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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